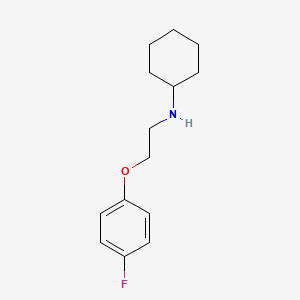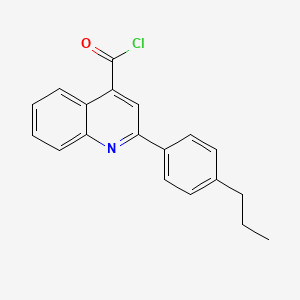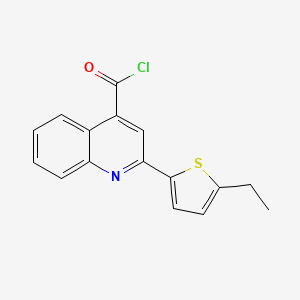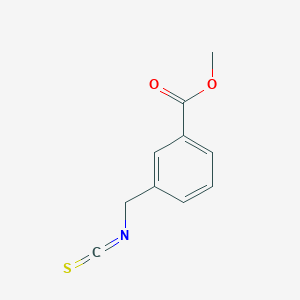
Methyl 3-(isothiocyanatomethyl)benzoate
Übersicht
Beschreibung
Methyl 3-(isothiocyanatomethyl)benzoate is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol It is a derivative of benzoic acid, specifically a methyl ester with an isothiocyanate functional group attached to the benzene ring
Wirkmechanismus
Target of Action
Methyl 3-(isothiocyanatomethyl)benzoate is a complex compound with a molecular formula of C10H9NO2S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Isothiocyanates, a group to which this compound belongs, are known for their antimicrobial properties . They result from the enzymatic hydrolysis of glucosinolates, secondary metabolites abundant in the botanical order Brassicales . .
Biochemische Analyse
Biochemical Properties
Methyl 3-(isothiocyanatomethyl)benzoate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and histidine. This interaction can lead to the modification of enzyme activity, protein-protein interactions, and protein stability. This compound is known to interact with various enzymes and proteins, altering their function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are crucial for signal transduction. This inhibition can result in altered cell proliferation, apoptosis, and differentiation. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, this compound can affect the tricarboxylic acid cycle by modifying key enzymes, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. This localization can affect the compound’s activity and function, as well as its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, affecting gene expression and transcriptional regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(isothiocyanatomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-(chloromethyl)benzoic acid with potassium thiocyanate in the presence of a base, followed by esterification with methanol . The reaction conditions typically include a solvent such as acetone or dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(isothiocyanatomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include dichloromethane, acetone, and ethanol.
Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate reactions.
Major Products
The major products formed from reactions with this compound include thiourea derivatives, sulfonyl derivatives, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(isothiocyanatomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(isothiocyanatomethyl)benzoate can be compared with other isothiocyanate-containing compounds such as:
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Benzyl isothiocyanate (BITC): Studied for its antimicrobial and anticancer activities.
Sulforaphane (SFN): Found in cruciferous vegetables and known for its chemopreventive properties.
Eigenschaften
IUPAC Name |
methyl 3-(isothiocyanatomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIPQQBLULMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


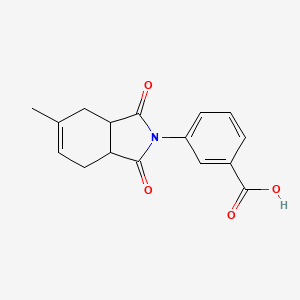
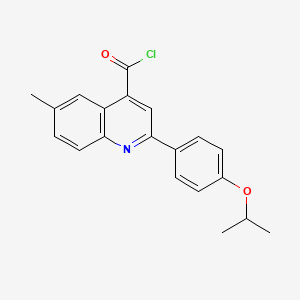
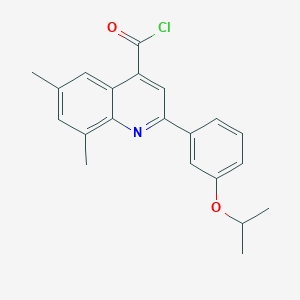
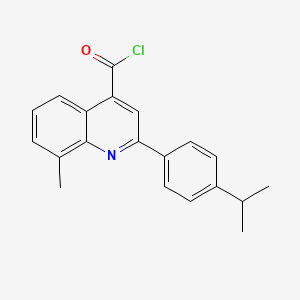
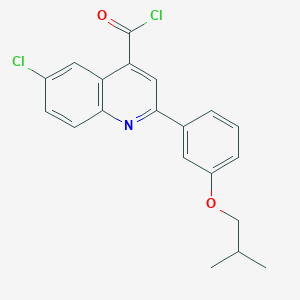
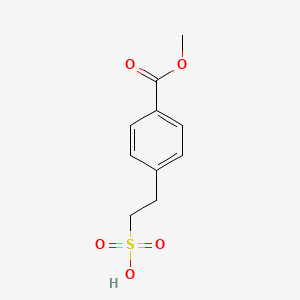
![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
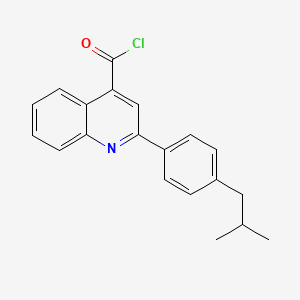
![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)
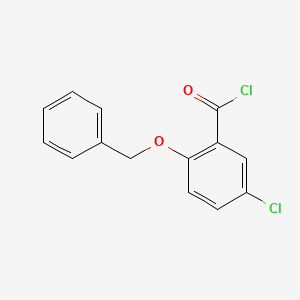
![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)
